2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the substituted amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(3-methylphenyl)propanamide
- Benzamide, 2-bromo-
- 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,4-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H25N3O2/c1-14(2)25(22(26)19-10-9-16(4)11-17(19)5)13-20-23-21(24-27-20)18-8-6-7-15(3)12-18/h6-12,14H,13H2,1-5H3 |
InChI Key |
BLNNDCATVDARQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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